2-Bromo-5-isopropoxypyrazine
Overview
Description
2-Bromo-5-isopropoxypyrazine is a chemical compound with the molecular formula C7H9BrN2O. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and an isopropoxy group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-isopropoxypyrazine can be synthesized through various synthetic routes. One common method involves the bromination of 5-isopropoxypyrazine using bromine in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-isopropoxypyrazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-isopropoxypyrazine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes.
Medicine: It may serve as a precursor for the development of pharmaceuticals or as a tool in medicinal chemistry research.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
2-Bromo-5-isopropoxypyrazine is similar to other brominated pyrazines, such as 2-Bromo-3-methylpyrazine and 2-Bromo-6-methylpyrazine. its unique combination of a bromine atom and an isopropoxy group distinguishes it from these compounds. The presence of the isopropoxy group can influence its reactivity and biological activity, making it a valuable compound for specific applications.
Comparison with Similar Compounds
2-Bromo-3-methylpyrazine
2-Bromo-6-methylpyrazine
2-Bromo-5-hydroxypyrazine
This comprehensive overview provides a detailed understanding of 2-Bromo-5-isopropoxypyrazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-bromo-5-propan-2-yloxypyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLUGZXLKGHHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671686 | |
Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-74-5 | |
Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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